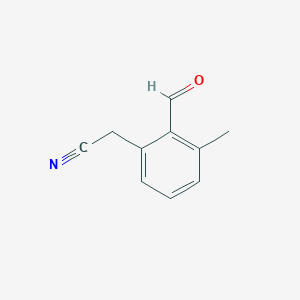
(2-Formyl-3-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-3-methylphenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate in Organic Synthesis
(2-Formyl-3-methylphenyl)acetonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse functionalization, making it a valuable building block in the development of more complex molecules. For instance, it can be subjected to nucleophilic substitution reactions, where the nitrile group can be transformed into amines or other functional groups under specific conditions.
Electrochemical Reactions
Recent studies have highlighted its role in electrochemical reactions, particularly in the synthesis of N-aryl substituted isoindolinones. These reactions demonstrate high efficiency and selectivity, showcasing the compound's versatility in modern synthetic methodologies . The electrochemical methods not only enhance reaction rates but also improve yields compared to traditional methods.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer effects. For example, compounds derived from this acetonitrile have been studied for their potential to inhibit cancer cell growth, with some derivatives showing promising results in vitro against various cancer cell lines .
Pharmacological Studies
The compound has also been explored for its pharmacological potential. Its derivatives are being evaluated for their interactions with biological targets, which could lead to the development of new therapeutic agents. Notably, studies have focused on how modifications to the acetonitrile structure influence biological activity and selectivity towards specific receptors .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for creating high-value products in sectors such as pharmaceuticals and agrochemicals. The compound's scalability in synthetic processes also enhances its appeal for commercial applications.
Table 1: Summary of Chemical Transformations Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Aqueous NaOH | Primary amines | 85 |
| Electrochemical Reaction | Electrolysis in DMF | N-aryl isoindolinones | 70 |
| Reduction | LiAlH4 in THF | Corresponding amines | 90 |
Propriétés
Numéro CAS |
136262-99-2 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(2-formyl-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4,7H,5H2,1H3 |
Clé InChI |
FKAWFPWFDGUCSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC#N)C=O |
SMILES canonique |
CC1=C(C(=CC=C1)CC#N)C=O |
Synonymes |
Benzeneacetonitrile, 2-formyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















